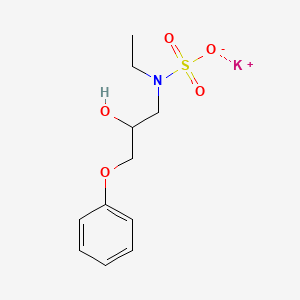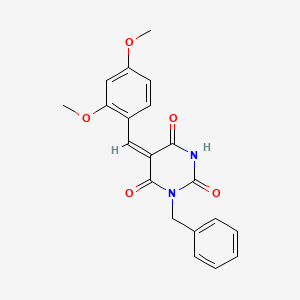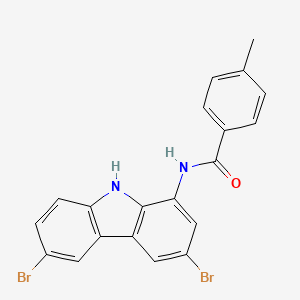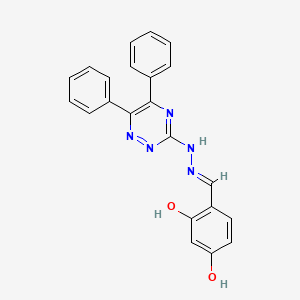
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate, also known as KHEPS, is a chemical compound used in scientific research for its potential therapeutic properties. KHEPS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
Mecanismo De Acción
The mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis. In vivo studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has low toxicity and is well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have low toxicity and is well-tolerated. However, one limitation of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate. One area of interest is the development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in humans.
Conclusion:
In conclusion, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound with potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. Further research is needed to fully understand the potential of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
Métodos De Síntesis
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate can be synthesized by reacting ethyl 2-bromo-3-phenoxypropionate with potassium sulfamate in the presence of a palladium catalyst. The reaction yields potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a white crystalline solid with a melting point of 153-154°C.
Aplicaciones Científicas De Investigación
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been studied for its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDOADLWYNPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6122533.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)

![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6122598.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)